molecular formula C20H18N2O3 B2679383 N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide CAS No. 2034603-24-0

N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2679383
CAS No.: 2034603-24-0
M. Wt: 334.375
InChI Key: IQHYSFIBBZULBU-UHFFFAOYSA-N
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Description

N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound that features a furan ring, a benzyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 4-(furan-3-yl)benzylamine with m-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using column chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The oxalamide moiety may also play a role in stabilizing the compound’s interaction with its target, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-(furan-3-yl)benzyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N1-(4-(furan-3-yl)benzyl)-N2-(o-tolyl)oxalamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

    N1-(4-(furan-3-yl)benzyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the furan ring and the meta-tolyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14-3-2-4-18(11-14)22-20(24)19(23)21-12-15-5-7-16(8-6-15)17-9-10-25-13-17/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHYSFIBBZULBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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